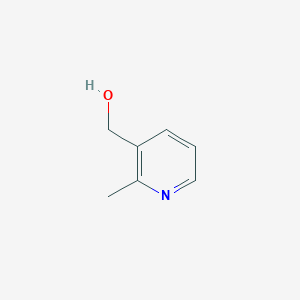

(2-methylpyridin-3-yl)methanol

説明

Significance of Pyridine-Based Methanols in Chemical Sciences

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. sciencepublishinggroup.com The incorporation of a methanol (B129727) group onto the pyridine ring, forming pyridine-based methanols, introduces a hydroxyl (-OH) functional group that significantly influences the molecule's chemical reactivity and physical properties. cymitquimica.com This functional group can participate in hydrogen bonding, which can affect the molecule's interaction with other substances and its solubility in polar solvents. cymitquimica.com

The pyridine ring itself, with its nitrogen heteroatom, imparts basicity and allows for a variety of chemical transformations. cymitquimica.commdpi.com The combination of the aromatic pyridine core and the reactive methanol side chain makes these compounds versatile building blocks in numerous areas of chemical science. Pyridine derivatives have shown a broad spectrum of biological and pharmacological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties. nih.govtandfonline.comwisdomlib.org This has led to their extensive use in medicinal chemistry for the development of new therapeutic agents. nih.govtandfonline.comresearchgate.net Furthermore, their ability to coordinate with metal ions makes them useful in catalysis and materials science. mdpi.com

Overview of (2-Methylpyridin-3-yl)methanol as a Research Target in Organic Synthesis

This compound, with the chemical formula C₇H₉NO, is a specific pyridine derivative that has emerged as a crucial intermediate in organic synthesis. Its structure consists of a pyridine ring with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. cymitquimica.com This particular arrangement of substituents influences its electronic properties and steric hindrance, thereby directing its reactivity in chemical reactions. cymitquimica.com

The presence of the hydroxymethyl group allows for a range of synthetic transformations, including oxidation to form the corresponding aldehyde or carboxylic acid, and substitution reactions to replace the hydroxyl group with other functional groups. These reactions make this compound a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, it serves as a key starting material in the synthesis of various biologically active compounds.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56826-61-0 sigmaaldrich.com |

| Molecular Formula | C₇H₉NO nih.gov |

| Molecular Weight | 123.15 g/mol sigmaaldrich.com |

| Boiling Point | 262 °C (lit.) sigmaaldrich.com |

| Density | 1.106 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.545 (lit.) sigmaaldrich.com |

Synthetic Approaches and Key Reactions

The synthesis of this compound and its subsequent reactions are of great interest to synthetic organic chemists. One common synthetic route involves the hydroxymethylation of 2-methylpyridine (B31789). Another approach is the reduction of 2-methylnicotinic acid or its esters.

Key reactions involving this compound include:

Oxidation: The primary alcohol can be oxidized to 2-methylnicotinaldehyde (B1310582) or 2-methylnicotinic acid using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives yields the corresponding esters. cymitquimica.com

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, to produce halomethylpyridines, which are themselves versatile synthetic intermediates.

Structure

3D Structure

特性

IUPAC Name |

(2-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMLMDSFLIHHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307124 | |

| Record name | (2-Methyl-pyridin-3-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56826-61-0 | |

| Record name | 56826-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methyl-pyridin-3-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2 Methylpyridin 3 Yl Methanol and Its Analogues

Direct Synthesis Strategies for the (2-Methylpyridin-3-yl)methanol Core Structure

The direct synthesis of the this compound core structure can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials and reaction conditions.

Functionalization of Substituted Pyridine (B92270) Ring Systems

A primary route to this compound involves the functionalization of pre-existing pyridine rings. This can be accomplished by introducing a hydroxymethyl group onto a 2-methylpyridine (B31789) scaffold. One common method is the reaction of 2-methylpyridine with formaldehyde (B43269) under acidic conditions, which facilitates the electrophilic substitution onto the pyridine ring.

Another significant strategy is the Minisci reaction, which involves the nucleophilic substitution of radicals onto a protonated heteroaromatic compound. google.com Nucleophilic hydroxymethyl radicals, generated from methanol (B129727) and peroxodisulfate, can be used to functionalize pyridine derivatives. google.com This method is particularly effective for introducing hydroxymethyl groups at the 2-, 4-, and 6-positions of the pyridine ring. google.com However, the reactivity of both the starting material and the desired monosubstituted product can sometimes lead to the formation of di-hydroxymethylated byproducts, which can limit the practical application of this reaction if multiple positions are available for substitution. google.com

Reductive Methodologies for Carbonyl Precursors of this compound

The reduction of carbonyl precursors is a widely employed and efficient method for the synthesis of this compound. The most common precursor is 2-methylnicotinaldehyde (B1310582). Various reducing agents can be utilized for this transformation, with complex metal hydrides being particularly effective.

A study detailing the synthesis of trypanocidal N-myristoyltransferase inhibitors describes the reduction of ethyl 2-iso-butylnicotinate using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (B95107) (THF) to yield (2-iso-butylpyridin-3-yl)methanol. nih.gov This demonstrates the utility of ester reduction as a viable pathway. Similarly, the reduction of the aldehyde functional group in 2-methylnicotinaldehyde would directly yield this compound. ambeed.com

| Precursor | Reducing Agent | Product | Reference |

| Ethyl 2-iso-butylnicotinate | Lithium aluminum hydride (LiAlH4) | (2-iso-Butylpyridin-3-yl)methanol | nih.gov |

| 2-Methylnicotinaldehyde | Not specified | This compound | ambeed.com |

Alkylation Reactions in the Synthesis of Pyridine-Methanol Derivatives

Alkylation reactions represent another versatile approach for the synthesis of pyridine-methanol derivatives. These reactions can involve the alkylation of the pyridine ring itself or the modification of substituents already present on the ring. For instance, the alkylation of pyridine with methanol over certain catalysts can yield methylpyridines, which can then be further functionalized. psu.edu

More specifically, the alkylation of hydroxypyridines and pyridine-methanol derivatives with epoxides in the presence of Lewis acid catalysts has been shown to produce a variety of pyridone and oxypyridine derivatives. tandfonline.comresearchgate.net This approach allows for the introduction of more complex side chains containing hydroxyl groups.

Modern Approaches for the Synthesis of Analogous this compound Derivatives

The development of modern synthetic methods has enabled the efficient introduction of various functional groups onto the this compound scaffold, leading to a diverse range of analogues with potentially enhanced or modified biological activities.

Introduction of Halogen Substituents on the Pyridine Nucleus (e.g., chloro-, bromo-, fluoro- derivatives)

The synthesis of halogenated derivatives of this compound is of significant interest for modulating the electronic and lipophilic properties of the molecule. These halogenated analogues often serve as intermediates for further functionalization through cross-coupling reactions.

A common strategy involves starting with a pre-halogenated pyridine derivative. For example, (6-chloro-2-methylpyridin-3-yl)methanol (B3080961) can be synthesized from a corresponding 6-chlorinated precursor. sigmaaldrich.com The synthesis of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide starts from 2-chloro-5-methylnicotinaldehyde, highlighting the accessibility of halogenated pyridine aldehydes as starting materials. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of functionalized pyridine derivatives. mdpi.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to introduce diverse substituents. mdpi.com This bromo-substituted pyridine can also be a precursor for introducing a hydroxymethyl group.

Research has also focused on the synthesis of C-nucleosides containing halogenated pyridine moieties. For example, 1β-(2-chloro-6-methylpyridin-3-yl)-1,2-dideoxy-D-ribofuranose has been prepared, demonstrating methods for creating complex molecules with halogenated pyridine units. rsc.org

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-Chloro-5-methylnicotinaldehyde | Thiosemicarbazide, acetic acid, ethanol | (E)-1-[(2-Chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids, Pd(PPh3)4, K3PO4 | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| 2-Bromo-6-chloro-3-iodopyridine | Glycal, Pd(OAc)2, P(PhF5)3, Ag2CO3 | 1β-(2-Bromo-6-chloropyridin-3-yl)-1,2,3-trideoxy-3-oxo-D-ribofuranose | rsc.org |

Diversification via Methoxy (B1213986) and Other Alkoxy Group Incorporation

The introduction of methoxy and other alkoxy groups onto the pyridine ring can significantly influence the pharmacological properties of this compound derivatives. These groups can alter hydrogen bonding capabilities, solubility, and metabolic stability.

One synthetic route involves the use of a precursor that already contains a methoxy group. For instance, (2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol (B11751742) has been synthesized, indicating that multi-substituted pyridines can be prepared. lianhe-aigen.com

Another approach is the Mitsunobu reaction, which can be used to couple a hydroxyl group on the pyridine ring with an alcohol. For example, 5-bromo-2-methylpyridin-3-ol (B1281786) has been reacted with Boc-protected 2-azetidinylmethanol via a Mitsunobu reaction to form an alkoxy-substituted pyridine. nih.gov

Furthermore, the synthesis of 1-(4-(4-((2-methylpyridin-3-yl)methoxy)phenyl)pyridin-2-yl)piperazine was achieved starting from 3-((4-bromophenoxy)methyl)-2-methylpyridine, showcasing the construction of complex molecules with an ether linkage to the this compound core. nih.gov

| Starting Material | Key Reagents/Reaction | Product | Reference |

| 5-Bromo-2-methylpyridin-3-ol | Boc-protected 2-azetidinylmethanol, Mitsunobu reagents | Boc-protected 2-(((5-bromo-2-methylpyridin-3-yl)oxy)methyl)azetidine | nih.gov |

| 3-((4-Bromophenoxy)methyl)-2-methylpyridine | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine, Suzuki coupling | 1-(4-(4-((2-Methylpyridin-3-yl)methoxy)phenyl)pyridin-2-yl)piperazine | nih.gov |

| Not specified | Not specified | (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol | lianhe-aigen.com |

Integration of Additional Alkyl and Aryl Moieties

The functionalization of the pyridine ring is a key strategy for modifying the properties of this compound, creating a diverse range of analogues. The introduction of alkyl and aryl groups can significantly impact the molecule's biological activity and chemical characteristics. Various synthetic methods have been developed to achieve this, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.

One of the most effective methods for introducing aryl groups is the Suzuki cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst. For instance, novel pyridine derivatives have been synthesized from 5-bromo-2-methylpyridin-3-amine and various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This approach allows for the creation of a C(sp²)–C(sp²) bond, effectively attaching an aryl substituent to the pyridine core. organic-chemistry.org The reaction conditions often involve a mixed solvent system, such as 1,4-dioxane (B91453) and water, and a base like potassium phosphate, with the reaction proceeding at elevated temperatures. mdpi.com Similarly, Suzuki-Miyaura cross-couplings have been used to synthesize 4-(6-(hetero)arylpyridin-2-yl)pyrimidines from bromo-substituted pyridines and various boronic acids, demonstrating the versatility of this method for creating complex aryl-substituted pyridines. rsc.org

Beyond Suzuki coupling, other catalytic systems are employed for C-H functionalization, allowing for direct arylation or alkylation without the need for a pre-functionalized (e.g., halogenated) starting material. For example, iridium-catalyzed C-H borylation can introduce a boronate group at the meta-position of the pyridine ring, which can then be used in subsequent coupling reactions to introduce various functional groups. snnu.edu.cn For the introduction of alkyl groups, methods such as the B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium (B1175870) salts with organoboranes have been developed, providing access to functionalized 2-alkylpyridines. organic-chemistry.org Reductive amination of pyridine-carbaldehyde derivatives with a variety of alkyl and aryl primary amines is another strategy to introduce diverse substituents. nih.gov

The synthesis of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showcases a multi-step pathway to introduce aryl moieties. nih.govresearchgate.net The process starts from a nicotinic acid ester, which is converted to a nicotinoyl azide. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then reacted with an appropriate aniline (B41778) derivative to yield the final aryl-substituted pyridine product. nih.gov

| Method | Reagents and Catalyst | Type of Moiety Added | Example Application |

| Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | Aryl | Synthesis of 5-aryl-2-methylpyridin-3-amines from 5-bromo-2-methylpyridin-3-amine. mdpi.com |

| Curtius Rearrangement | Sodium nitrite, HCl; Xylene (heat); Aniline derivatives | Aryl (via urea (B33335) linkage) | Synthesis of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas. nih.govresearchgate.net |

| Reductive Amination | Alkyl/Aryl amines | Alkyl, Aryl | Modification of chromene-based analogues with various alkyl and aryl substitutions. nih.gov |

| Iridium-Catalyzed Borylation | B₂(pin)₂, Ir catalyst | Boryl (intermediate for further functionalization) | meta-selective C-H borylation of pyridines for subsequent conversion to functionalized pyridines. snnu.edu.cn |

| B-Alkyl Suzuki Coupling | Organoboranes, Pd-NHC catalyst | Alkyl | Synthesis of functionalized 2-alkylpyridines from 2-pyridyl ammonium salts. organic-chemistry.org |

Sustainable and Green Chemistry Approaches in Pyridine-Methanol Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Solvent-free reaction conditions, also known as neat reactions, represent an ideal approach. For example, the synthesis of polysubstituted pyridines has been achieved through a pseudo-four-component reaction of aldehydes, malononitrile, and ammonium acetate (B1210297) under solvent-free conditions at 110 °C, facilitated by a magnetic nanocatalyst. nih.gov Similarly, the synthesis of pyrazolo[4,3-e]pyridine derivatives has been optimized under solvent-free conditions at 100 °C, showing better efficiency compared to reactions run in various organic solvents. nih.gov These methods not only reduce environmental impact but can also lead to higher yields and simpler product purification.

Reactions in aqueous media are another cornerstone of green synthesis. Water is a non-toxic, non-flammable, and inexpensive solvent. Suzuki cross-coupling reactions, crucial for creating aryl-substituted pyridines, are often performed in mixed solvent systems that include water, such as toluene-methanol-water or 1,4-dioxane-water. mdpi.comrsc.org

Catalytic Approaches for Enhanced Synthesis Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher atom economy, lower energy consumption, and enhanced selectivity. The synthesis of this compound and its analogues benefits from a wide array of catalytic systems.

Heterogeneous Catalysts: Magnetically recoverable nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused, minimizing catalyst waste and simplifying product purification. nih.gov These catalysts, such as Fe₃O₄ nanoparticles coated with organic or inorganic layers, have been employed in the synthesis of various pyridine derivatives. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used to catalyze the reaction between 2-methylpyridine and a formaldehyde surrogate, demonstrating a biocatalytic route.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with large surface areas and tunable chemistry, making them effective catalysts. A bimetal-organic framework (bimetal-MOF) based on iron and cobalt has been successfully used as a porous acidic catalyst for the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.gov

Transition Metal Catalysis: Palladium-catalyzed hydrogenation is a method used for creating the hydroxymethyl group from nitro precursors. Copper catalysis, activated by lithium fluoride (B91410) or magnesium chloride, has been shown to be effective in the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. organic-chemistry.org

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Magnetic Nanocatalyst | Fe₂O₃@Fe₃O₄@Co₃O₄ | Multi-component synthesis of polysubstituted pyridines. nih.gov | Easy separation and reusability, high surface area. nih.gov |

| Metal-Organic Framework | MIL-88B(Fe₂/Co)-N(CH₂PO₃H₂)₂ | Synthesis of pyrazolo[4,3-e]pyridines. nih.gov | High porosity, tunable chemistry, stability. nih.gov |

| Biocatalyst | Candida antarctica lipase B (CAL-B) | Selective hydroxymethylation. | High selectivity, mild reaction conditions. |

| Palladium Catalyst | Pd/C | Hydrogenation of nitro precursors. | Efficient reduction to form hydroxymethyl group. |

| Copper Catalyst | Copper with LiF or MgCl₂ | Functionalization of N-oxides. organic-chemistry.org | Enables one-step synthesis of substituted N-heterocycles. organic-chemistry.org |

Flow Chemistry Applications in the Preparation of this compound Derivatives

Flow chemistry, or continuous flow processing, is a modern synthetic technique that offers significant advantages over traditional batch processing, aligning well with green chemistry principles. In a flow system, reagents are continuously pumped through a reactor, which can be a heated column or capillary. This technique allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and enhanced purity.

A notable application is the α-methylation of pyridines to produce 2-methylpyridines using a simplified bench-top continuous flow setup. researchgate.net In this process, a solution of the starting pyridine in a low-boiling-point alcohol (e.g., 1-propanol) is passed through a heated column packed with a heterogeneous catalyst, such as Raney® nickel. researchgate.net The high temperature and pressure conditions achievable in a flow reactor facilitate the reaction, which can be difficult or hazardous in a batch setup. This method has been shown to be highly regioselective, producing the desired α-methylated pyridines in good yields. researchgate.net The process is also greener than conventional methods, as it can avoid the need for extensive purification of crude products, thus reducing solvent use and waste generation. researchgate.net The application of flow chemistry provides a scalable, safe, and efficient route for the synthesis of key intermediates like 2-methylpyridines, which are precursors to this compound and its derivatives. researchgate.net

Iii. Reactivity Profiles and Chemical Transformations of 2 Methylpyridin 3 Yl Methanol

Oxidation Reactions of the Primary Alcohol Functionality of (2-Methylpyridin-3-yl)methanol

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation is a fundamental reaction in synthetic organic chemistry, providing access to valuable derivatives.

The oxidation of this compound can be controlled to selectively yield either 2-methylnicotinaldehyde (B1310582) (an aldehyde) or 2-methylnicotinic acid (a carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product. Milder conditions or specific reagents are required to stop the oxidation at the aldehyde stage, as aldehydes can be further oxidized to carboxylic acids. passmyexams.co.uk If an excess of a strong oxidizing agent is used, the reaction typically proceeds to the carboxylic acid. passmyexams.co.uk

The primary products of these oxidation reactions are:

(2-Methyl-pyridin-3-yl)-methanal (also known as 2-methylnicotinaldehyde)

(2-Methyl-pyridin-3-yl)-methanoic acid (also known as 2-methylnicotinic acid)

A variety of reagents and conditions have been investigated for the oxidation of pyridine (B92270) methanols. The selection of the oxidant is crucial for achieving high yields and selectivity. Common oxidizing agents include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and reagents used in Swern oxidations. rsc.orglibretexts.org

For instance, manganese dioxide is frequently used for the oxidation of hydroxymethylpyridines to their corresponding aldehydes. rsc.org In one study, MnO₂ was used in tetrahydrofuran (B95107) (THF) at room temperature to convert a related pyridine methanol (B129727) derivative to the aldehyde. rsc.org Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) are typically used to oxidize primary alcohols directly to carboxylic acids. libretexts.org Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride under mild, low-temperature conditions, is a well-established method for converting primary alcohols to aldehydes with high selectivity. alfa-chemistry.com

Oxidation Reactions of this compound

| Reagent | Conditions | Primary Product | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | THF, Room Temperature, 12-24h | 2-Methylnicotinaldehyde | rsc.org |

| Potassium Permanganate (KMnO₄) | Typically basic conditions, heat | 2-Methylnicotinic Acid | libretexts.org |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature | 2-Methylnicotinic Acid | libretexts.org |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature (e.g., -78°C), CH₂Cl₂ | 2-Methylnicotinaldehyde | alfa-chemistry.com |

| Iodine (I₂) in DMSO | Microwave, 160°C, 0.75h | 2-Methylnicotinaldehyde | osti.gov |

Reduction Reactions Involving the Pyridine Ring and Side Chains

The pyridine ring of this compound is susceptible to reduction, typically through catalytic hydrogenation, which converts the aromatic ring into a saturated piperidine (B6355638) ring. Hydride reagents can also be employed, sometimes leading to the reduction of the carboxylic acid precursors or, under specific conditions, the hydroxymethyl group itself. acs.org

Catalytic hydrogenation is a powerful method for the reduction of the pyridine nucleus. This process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. acs.orggoogle.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. For example, palladium-catalyzed hydrogenation of pyridine derivatives can be carried out using 5-10 wt% Pd/C under a hydrogen atmosphere (1–3 atm) at elevated temperatures (e.g., 50°C).

More advanced systems, such as rhodium on carbon (Rh/KB) catalysts in an AEM electrolyzer, have been shown to hydrogenate pyridine to piperidine with high efficiency and yield under mild conditions, demonstrating an alternative to traditional thermal processes. acs.org This electrocatalytic method can achieve quantitative yields with high current efficiency. acs.org The hydrogenation of the pyridine ring results in the formation of (2-methylpiperidin-3-yl)methanol.

Catalytic Hydrogenation of this compound

| Catalyst | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ | 1-3 atm, 50°C, 6h, Methanol | (2-Methylpiperidin-3-yl)methanol | |

| Rhodium on Carbon (Rh/KB) | H₂O (electrocatalytic) | AEM electrolyzer, constant current | (2-Methylpiperidin-3-yl)methanol | acs.org |

Hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are primarily used for the reduction of carbonyl compounds. For instance, 2-methylnicotinaldehyde can be reduced to this compound using NaBH₄ in methanol at mild conditions (0–5°C), achieving yields of 80–85%. LiAlH₄ is a more powerful reducing agent that can also effect this transformation with higher yields (90–92%) but requires strict anhydrous conditions.

The reduction of related pyridine carboxylic acids to pyridine methanols using metal hydrides like LiAlH₄ is also a documented method. google.com The mechanism of reduction by complex metal hydrides is generally believed to involve the direct transfer of a hydride ion (H⁻) to the carbonyl carbon. However, in some contexts, such as the reduction of metal carbonyl complexes with organic hydrides, an electron transfer-proton-coupled electron transfer (ET-PCET) mechanism may be operative. chaseliquidfuels.org While less common for the alcohol itself, over-reduction to the corresponding alkane, (2-methylpyridin-3-yl)methane, can occur if the stoichiometry of the reducing agent to a carbonyl precursor is not carefully controlled.

Electrophilic Aromatic Substitution on the Pyridine Nucleus of this compound Derivatives

The pyridine ring is an electron-deficient aromatic system, which makes it generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. lkouniv.ac.in The nitrogen atom withdraws electron density from the ring, deactivating it. lkouniv.ac.in When substitution does occur, it typically requires harsh conditions and the electrophile is directed to the positions meta to the nitrogen atom (C-3 and C-5).

In this compound, the ring is already substituted at positions 2 and 3. The remaining open positions are C-4, C-5, and C-6. The substituents present—a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH)—influence the regioselectivity of any potential electrophilic attack.

The methyl group is an activating, ortho-, para-director.

The hydroxymethyl group is generally considered a weakly deactivating, ortho-, para-director.

The directing effects of these groups are in opposition to the inherent deactivating nature of the pyridine nitrogen. The nitrogen atom strongly directs electrophiles to the C-3 and C-5 positions. Given that the C-3 position is blocked, any substitution would most likely be directed to the C-5 position. However, the combined deactivating effect of the pyridine nitrogen and the potential for complexation of electrophiles or catalysts with the ring nitrogen make such reactions challenging and often result in low yields. lkouniv.ac.inuomustansiriyah.edu.iq Standard Friedel-Crafts reactions, for example, are generally unsuccessful on unsubstituted pyridine because the Lewis acid catalyst complexes with the ring nitrogen, adding further deactivation. lkouniv.ac.in Therefore, electrophilic substitution on the pyridine nucleus of this compound is not a commonly employed transformation.

Halogenation and Nitration Studies

Electrophilic substitution on the pyridine ring of this compound, such as halogenation and nitration, is a key method for its functionalization. The position of substitution is directed by the existing methyl and hydroxymethyl groups.

Halogenation of pyridine rings is typically achieved using elemental halogens or other halogenating agents. For related pyridine derivatives, chlorination can be performed using agents like thionyl chloride or phosphorus pentachloride in an inert solvent. evitachem.com General halogenation of unsaturated compounds can occur in a temperature range of -20°C to 100°C in solvents like dichloromethane (B109758) or methanol. google.com The presence of the electron-donating methyl group and the hydroxymethyl group would be expected to activate the pyridine ring towards electrophilic attack, primarily at positions para and ortho to the activating groups.

Nitration of the pyridine ring is a more challenging transformation due to the ring's inherent electron-deficient nature, which is further deactivated under the acidic conditions of nitration. However, methods have been developed for the nitration of substituted pyridines. A common procedure involves the use of dinitrogen pentoxide in an organic solvent like dichloromethane, followed by treatment with a solution of sodium bisulfite. ntnu.no Studies on the nitration of the structurally similar tert-butyl (2-methylpyridin-3-yl)carbamate show that substitution occurs at the 4-position using nitric acid in acetic acid. This suggests that nitration of this compound would likely also yield the 4-nitro derivative.

| Reaction | Reagents | Solvent | Temperature | Typical Position |

| Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Dichloromethane | Ambient | 4- or 6-position |

| Bromination | Elemental Bromine (Br₂) | Dichloromethane or Methanol | -20°C to 100°C | 4- or 6-position |

| Nitration | Dinitrogen pentoxide (N₂O₅) then Sodium bisulfite (NaHSO₃) | Dichloromethane / Methanol-Water | Room Temperature | 4-position |

Regioselectivity in Substitution Reactions

Regioselectivity in substitution reactions of this compound is governed by the electronic properties of the substituents on the pyridine ring. The methyl group at the 2-position is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the ortho and para positions (3, 5, and 6 positions). The hydroxymethyl group at the 3-position is also generally considered to be an ortho-, para-director.

The combined directing effects of the 2-methyl and 3-hydroxymethyl groups would synergistically activate the 4- and 6-positions for electrophilic attack. However, steric hindrance from the adjacent methyl group might disfavor substitution at the 2-position. Therefore, electrophilic substitution reactions, such as halogenation and nitration, are most likely to occur at the 4-position. This is consistent with findings for similar pyridine systems where electronic effects often dominate, leading to predictable substitution patterns. unipi.it The ability to control the position of new functional groups is crucial for the synthesis of structurally diverse compounds from (5-Methylpyridin-3-yl)methanol. a2bchem.com

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring is a primary site for nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, so it typically requires conversion into a more reactive functional group to facilitate substitution.

Common strategies to activate the hydroxyl group include:

Conversion to a sulfonate ester: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine or triethylamine) converts the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups.

Conversion to a halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can directly replace the hydroxyl group with a chlorine or bromine atom, respectively.

Once converted to a derivative with a good leaving group (e.g., (2-methylpyridin-3-yl)methyl tosylate or 3-(chloromethyl)-2-methylpyridine), the benzylic-like carbon becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides, cyanides, thiols, and amines, expanding the synthetic utility of the parent alcohol. cymitquimica.com

Cycloaddition Reactions and Formation of Fused Heterocycles

Derivatives of this compound are valuable precursors for constructing complex fused heterocyclic systems via cycloaddition reactions. These reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools in organic synthesis for creating five- and six-membered rings with high degrees of stereochemical and regiochemical control. mdpi.comacs.org

One notable application involves the synthesis of spirooxindoles, which are known for their pharmacological potential. mdpi.com In a representative synthetic strategy, the ketone derivative, 1-(6-(1H-benzo[d]imidazol-2-yl)-2-methylpyridin-3-yl)ethan-1-one, is first condensed with various aryl aldehydes in a Claisen-Schmidt reaction to form chalcones. These chalcones then serve as the dipolarophiles in subsequent cycloaddition reactions. mdpi.com

[3+2] Cycloaddition Studies

The [3+2] cycloaddition reaction is a key step in the synthesis of complex heterocyclic structures from this compound derivatives. This type of reaction typically involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. nih.govrsc.org

In the synthesis of novel spirooxindoles, chalcones derived from a 2-methylpyridine (B31789) scaffold act as the dipolarophile. mdpi.com The 1,3-dipole is an azomethine ylide, generated in situ from the reaction of an isatin (B1672199) derivative (e.g., 5-chloro-isatin) and an amino acid (e.g., octahydroindole-2-carboxylic acid). The one-pot, multi-component reaction between the chalcone (B49325), isatin, and amino acid proceeds efficiently to construct a highly functionalized spirooxindole containing the 2-methylpyridine moiety. mdpi.com These reactions are often carried out in solvents like methanol and heated to ensure completion. mdpi.comnih.gov

| Chalcone Derivative | Aryl Aldehyde Used | Product | Yield |

| 3a | 4-Methoxybenzaldehyde | Spirooxindole derivative 6a | 95% |

| 3b | 4-Methylbenzaldehyde | Spirooxindole derivative 6b | 92% |

| 3c | 4-Bromobenzaldehyde | Spirooxindole derivative 6c | 90% |

| 3d | 4-Nitrobenzaldehyde | Spirooxindole derivative 6d | 85% |

Table adapted from a study on the synthesis of spirooxindole derivatives via [3+2] cycloaddition. mdpi.com

Stereochemical Outcomes and Regiochemical Control

Cycloaddition reactions are prized for their ability to set multiple stereocenters in a single step with a high degree of control. libretexts.org In the context of the [3+2] cycloaddition reactions of azomethine ylides with chalcones derived from the (2-methylpyridin-3-yl) scaffold, both stereochemistry and regiochemistry are critical outcomes. mdpi.com

The reaction between the azomethine ylide and the chalcone derivative is highly regioselective and stereoselective, leading to the formation of a specific diastereomer of the spiro-pyrrolidine ring system. The regiochemistry is controlled by the frontier molecular orbitals (HOMO-LUMO interactions) of the 1,3-dipole and the dipolarophile. libretexts.org The reaction proceeds to form a quaternary carbon center at the spiro-junction with defined stereochemistry. The structures of the resulting complex polycyclic products are typically confirmed using advanced spectroscopic methods like 1H-NMR, 13C-NMR, and elemental analysis. mdpi.com The ability to direct the reaction to a single regio- and stereoisomer is a significant advantage of this synthetic strategy, providing a direct route to complex, chirally-defined molecules. whiterose.ac.uk

Iv. Spectroscopic and Structural Elucidation of 2 Methylpyridin 3 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pyridine-methanol systems. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, as well as utilizing 2D NMR techniques, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum provides valuable information about the chemical environment of protons within a molecule. In pyridine-methanol systems, the chemical shifts of the pyridine (B92270) ring protons are influenced by the substituent effects of the methyl and hydroxymethyl groups. Generally, protons on the pyridine ring appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. chemicalbook.comchemicalbook.com The methyl group protons usually appear as a singlet in the upfield region, around δ 2.0-2.5 ppm. rsc.org The protons of the hydroxymethyl group (-CH₂OH) consist of a methylene (B1212753) group and a hydroxyl proton. The methylene protons typically resonate as a singlet or a multiplet, while the hydroxyl proton signal can be broad and its position is often solvent and concentration-dependent. chemicalbook.comrsc.org

For instance, in derivatives of pyridyl methanol (B129727), the aromatic protons can exhibit complex splitting patterns due to spin-spin coupling. scribd.com The chemical shifts are also sensitive to the electronic nature of other substituents on the pyridine ring. rsc.orgnsf.gov

Table 1: Representative ¹H NMR Chemical Shifts for Pyridine-Methanol Derivatives

| Proton | Typical Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | m, d, s |

| CH₃ | 2.0 - 2.5 | s |

| CH₂OH | 4.5 - 5.0 | s, d |

| OH | Variable | br s |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. m = multiplet, d = doublet, s = singlet, br s = broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of (2-methylpyridin-3-yl)methanol and its derivatives are indicative of the electronic environment of each carbon atom. hmdb.carsc.orgrsc.orgpw.edu.plresearchgate.netresearchgate.netmdpi.comacs.org

The carbon atoms of the pyridine ring typically resonate in the downfield region, generally between δ 120 and 160 ppm. The specific chemical shifts are influenced by the position of the nitrogen atom and the substituents. The carbon of the methyl group appears in the upfield region, usually around δ 15-25 ppm. The carbon of the hydroxymethyl group (-CH₂OH) is typically found in the range of δ 60-70 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound and its Derivatives

| Carbon | Typical Chemical Shift (ppm) |

| Pyridine Ring Carbons | 120 - 160 |

| CH₃ | 15 - 25 |

| CH₂OH | 60 - 70 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

The analysis of ¹³C NMR spectra of various pyridine derivatives has shown that the substitution pattern significantly affects the chemical shifts of the ring carbons. analis.com.my

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation information that helps to connect different parts of the molecule.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the pyridine ring and the coupling between the methylene and hydroxyl protons of the hydroxymethyl group, if present. libretexts.orgresearchgate.net

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. libretexts.org

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the methyl and hydroxymethyl substituents and the pyridine ring, as well as for assigning quaternary carbons. conicet.gov.ar

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound and its derivatives. rsc.orgresearchgate.netmdpi.commdpi.com

Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule by observing their characteristic vibrational frequencies. rsc.orgresearchgate.netmdpi.com

Key vibrational bands for this compound derivatives include:

O-H Stretching: A broad band typically appears in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, often broadened by hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=N and C=C bonds) are found in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the primary alcohol is typically observed in the range of 1000-1050 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=N, C=C (Pyridine) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1050 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The pyridine ring is a chromophore, and its absorption bands are typically observed in the ultraviolet region. uobabylon.edu.iq The π → π* transitions of the aromatic system are responsible for these absorptions.

The position and intensity of the absorption maxima (λ_max) can be affected by the substituents on the pyridine ring. The methyl and hydroxymethyl groups can cause small shifts in the absorption bands. In some cases, n → π* transitions involving the non-bonding electrons on the nitrogen atom may also be observed, though they are typically weaker than the π → π* transitions. uobabylon.edu.iqichemc.ac.lk The analysis of UV-Vis spectra can be supported by computational methods to understand the nature of the electronic transitions. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through fragmentation analysis. The electron ionization (EI-MS) mass spectrum provides a fingerprint based on the fragmentation of the molecular ion.

For instance, in the analysis of N-substituted derivatives of N-(4-methylpyridin-2-yl)benzenesulfonamide, the molecular ion peak [M]+ is readily identified, confirming the molecular formula. researchgate.net A study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions provided specific fragmentation data for several compounds. For 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine, the mass spectrum showed the [M+H]⁺ peak and characteristic fragments corresponding to the loss of key functional groups, such as [M-NH₂]⁺, [M-F]⁺, and [M-Cl]⁺. mdpi.com Similarly, for N-[5-(2,4-dimethylphenyl)-2-methylpyridin-3-yl]acetamide, fragments showing the loss of one or two methyl groups ([M-CH₃]⁺ and [M-2CH₃]⁺) were observed. mdpi.com

The fragmentation of the core this compound structure itself can be inferred from the behavior of simpler related molecules. For methanol, characteristic fragments include the [M-1]⁺ ion ([CH₂OH]⁺) from the loss of a hydrogen atom and the [CH₃]⁺ ion from the cleavage of the C-O bond. docbrown.info These basic fragmentation principles help in interpreting the more complex spectra of its derivatives. bohrium.com In more complex pyrrolo-pyridine derivatives, the molecular ion peak is often a prominent feature in the EIMS spectrum, confirming the successful synthesis and providing the initial data point for structural confirmation. ajol.info

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | EI-MS (+ion mode) | 236 [M+H]⁺ | 221 [M-NH₂]⁺, 218 [M-F]⁺, 202 [M-Cl]⁺, 184 [M-F and Cl]⁺ | mdpi.com |

| N-[5-(2,4-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | EI-MS (+ion mode) | 240 [M+H]⁺ | 226 [M-CH₃]⁺, 212 [M-2CH₃]⁺ | mdpi.com |

| N-(4-Methylpyridin-2-yl)benzenesulfonamide | EI-MS | 248 [M]⁺ | Not specified | researchgate.net |

| 4-Amino-2-(4-bromophenyl)-6-methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | EIMS | 420.26 [M]⁺ | Not specified | ajol.info |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique has been extensively used to characterize derivatives of this compound, yielding precise information on the crystal system, intermolecular interactions, and molecular conformation.

Derivatives of this compound crystallize in various crystal systems, with monoclinic and triclinic systems being common. The specific space group provides detailed information about the symmetry elements present within the crystal lattice.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(2-Methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea | Monoclinic | P2₁/n | analis.com.my |

| [Cu(3-PM)₄Cl₂] (PM = Pyridylmethanol) | Triclinic | P-1 | researchgate.net |

| N-Methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | Orthorhombic | Pna2₁ | nih.gov |

| 1-Benzyl-3-hydroxy-2-methylpyridin-4(1H)-one | Monoclinic | Not specified | bohrium.com |

| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane | Monoclinic | P2₁ | iucr.org |

The solid-state architecture of this compound derivatives is largely governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. The presence of both a hydrogen bond donor (the hydroxyl group) and an acceptor (the pyridine nitrogen) in the parent molecule, along with other functional groups in its derivatives, allows for the formation of complex supramolecular structures. tandfonline.comacs.org

In the crystal structure of a zinc complex with 3-pyridinemethanol, molecules are connected into infinite chains via bridging ligands, a structure stabilized by O-H group vibrations. researchgate.net Similarly, a copper complex with 3-pyridylmethanol ligands forms a 1-D supramolecular chain due to strong intermolecular hydrogen bonds. researchgate.net In N-substituted thiourea (B124793) derivatives, the crystal lattice is stabilized by a combination of intermolecular hydrogen bonds, including N-H···O and C-H···S interactions. analis.com.my

Hirshfeld surface analysis of a highly functionalized tetrahydropyridine (B1245486) derivative revealed a complex network of interactions stabilizing the crystal packing, including N–H···O, C–H···F, C–H···O, and C–H···π bonds. nih.gov In some cases, strong, dual N—H⋯N hydrogen bonds can lead to the formation of self-complementary dimers. nih.gov These varied and often competing interactions dictate the final crystal packing arrangement.

V. Computational and Theoretical Chemistry of 2 Methylpyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.comcore.ac.uk DFT studies on pyridine (B92270) derivatives are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311G(d,p), often with the aid of software suites like GAUSSIAN. mdpi.comcore.ac.ukresearchgate.net Such calculations are fundamental for optimizing molecular geometry and exploring various electronic properties. mdpi.comcore.ac.uk

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. mdpi.com For pyridine derivatives, DFT calculations can accurately predict bond lengths and angles. mdpi.com For instance, studies on similar molecules have shown that the geometry of a molecule in the gaseous phase, as calculated by DFT, can be compared with experimental data from X-ray crystallography, though differences are expected due to intermolecular forces in the solid state. mdpi.com The presence of the methyl group at the 2-position and the hydroxymethyl group at the 3-position on the pyridine ring influences the compound's electronic properties and steric factors, which in turn affect its reactivity and interactions. cymitquimica.com The hydroxymethyl group, for example, allows for potential reactivity in reactions like oxidation or esterification and enhances solubility in polar solvents. cymitquimica.com

Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity, electronic properties, and molecular excitations of a system. mdpi.comcore.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of kinetic stability and chemical reactivity. core.ac.uk A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. mdpi.comcore.ac.uk For a series of related pyridine derivatives studied using the B3LYP/6-31G(d,p) level of theory, the HOMO-LUMO energy gaps were found to be in the range of 4.13–5.0 eV, indicating their relative stabilities. mdpi.com Similar analysis for (2-methylpyridin-3-yl)methanol would elucidate its electronic behavior and reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Related Pyridine Derivatives This table presents data from analogous compounds to demonstrate the typical outputs of FMO analysis.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine Derivative 1 | -6.5 | -1.5 | 5.0 |

| Pyridine Derivative 2 | -6.2 | -2.1 | 4.1 |

| Pyridine Derivative 3 | -6.8 | -2.0 | 4.8 |

Note: These values are hypothetical and for illustrative purposes based on typical ranges found in the literature for similar compounds. mdpi.comup.ac.za

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deacs.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. uni-muenchen.de

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In pyridine derivatives, these areas are often located around the nitrogen atom and other electronegative atoms like oxygen. nih.gov

Blue Regions : Indicate positive electrostatic potential, which is electron-poor, and are sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the hydroxyl proton). nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the pyridine nitrogen atom and the oxygen of the hydroxymethyl group, making them primary sites for hydrogen bonding and electrophilic interactions. cymitquimica.com The hydrogen of the hydroxyl group would be a region of positive potential. nih.govnih.gov

Global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), chemical potential (µ), and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity. up.ac.zaresearchgate.net These indices are calculated from the HOMO and LUMO energies. up.ac.za

Chemical Potential (µ) : Describes the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η) : Measures the resistance to change in electron distribution. up.ac.za

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. researchgate.net

Table 2: Calculated Reactivity Indices and Dipole Moment for an Analogous Pyridine Derivative This table is based on data for similar compounds to illustrate the typical outputs of these calculations. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Potential (µ) (eV) | -3.5 |

| Chemical Hardness (η) (eV) | 2.1 |

| Electrophilicity Index (ω) (eV) | 2.9 |

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. amercrystalassn.org It allows for the characterization of both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds, based on the properties of bond critical points (BCPs) in the electron density. researchgate.net

QTAIM is particularly useful for identifying and characterizing hydrogen bonds. researchgate.net The presence of both a hydrogen bond donor (the -OH group) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) in this compound makes it capable of forming both intramolecular and intermolecular hydrogen bonds.

A QTAIM analysis would involve locating the BCPs between the hydrogen of the hydroxyl group and the nitrogen atom of the pyridine ring (for an intramolecular interaction) or with atoms in an adjacent molecule (for intermolecular interactions). The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction. For instance, studies on a related pyridoxine (B80251) complex showed that QTAIM could detect and characterize weak and moderate hydrogen bonds that were crucial for the stabilization of the complex. researchgate.net Similar analysis would be invaluable for understanding the supramolecular structure and crystal packing of this compound. nih.gov

Bond Critical Point (BCP) Analysis

Bond Critical Point (BCP) analysis, a key component of the Quantum Theory of Atoms in Molecules (QTAIM), is utilized to characterize the nature of chemical bonds within a molecule. researchgate.netnih.gov This analysis is based on the topology of the electron density, ρ(r). A BCP is a point in the electron density where the gradient is zero, and it lies on the bond path between two bonded atoms. nih.gov The properties at this point, such as the electron density itself (ρ(r)BCP), its Laplacian (∇²ρ(r)BCP), and the total energy density (H(r)BCP), provide quantitative information about the bond's strength and character. researchgate.net

A positive value of the Laplacian (∇²ρ(r)BCP > 0) indicates a depletion of electron density and is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. nih.govmuni.cz Conversely, a negative Laplacian (∇²ρ(r)BCP < 0) signifies a concentration of electron density, which is typical of shared-shell covalent interactions. muni.cz The total energy density at the BCP, which is the sum of the kinetic energy density (G(r)BCP) and potential energy density (V(r)BCP), can also elucidate the nature of the interaction. Negative values of H(r)BCP are indicative of a significant covalent character. sciencesconf.org

Table 1: General Interpretation of Bond Critical Point (BCP) Properties

| BCP Property | Symbol | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions |

| Electron Density | ρ(r)BCP | High | Low |

| Laplacian of Electron Density | ∇²ρ(r)BCP | Negative | Positive |

| Total Energy Density | H(r)BCP | Negative | Slightly positive or negative |

| Ratio of Potential to Kinetic Energy Density | |V(r)BCP|/G(r)BCP | > 2 | < 1 |

This table is based on established principles of the Quantum Theory of Atoms in Molecules. muni.czsciencesconf.org

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

While specific molecular docking studies for this compound were not found, research on closely related compounds highlights the utility of this approach. For example, computational studies on N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and ibuprofen (B1674241) have been conducted to investigate their interaction with fatty acid amide hydrolase (FAAH), a target for pain relief. plos.org These studies revealed that the binding site for these derivatives is located between the acyl chain binding channel and the membrane access channel of the enzyme. The binding mode was characterized by a combination of hydrophobic interactions and hydrogen bonds, which is consistent with the similar activities shown by the enantiomers of these compounds. plos.org

In another study, derivatives of N-[5-bromo-2-methylpyridine-3-yl]acetamide were synthesized and their interactions with biological targets were explored, in part, through computational methods. core.ac.uk Such studies often employ Density Functional Theory (DFT) to calculate properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, which help in understanding the reactive sites of the molecules and their potential for non-covalent interactions. core.ac.uknih.gov For this compound, the hydroxyl group and the pyridine nitrogen would be expected to be key sites for hydrogen bonding with receptor residues, while the methyl group and the aromatic ring could participate in hydrophobic and π-stacking interactions, respectively.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states and energetic pathways that are often difficult to obtain experimentally. Density Functional Theory (DFT) is a commonly employed method for these studies. researchgate.net

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving pyridine derivatives, computational studies have been used to map out detailed reaction pathways. For instance, a study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a related compound, utilized DFT calculations to suggest a concerted nucleophilic aromatic substitution reaction mechanism. researchgate.net The calculations included identifying the transition state and intermediate structures along the reaction coordinate.

In the context of this compound, computational modeling could be used to investigate various reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or the substitution of the hydroxyl group. The analysis would involve optimizing the geometries of the reactants, products, and transition states, and then calculating their energies to map the reaction pathway.

In the computational study of the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, an energy diagram of the proposed mechanism was constructed. researchgate.net This diagram illustrated the relative energies of the reactants, intermediates, transition states, and products. Such profiles are crucial for understanding the kinetics and thermodynamics of a reaction. For example, a lower activation barrier indicates a faster reaction rate.

While a specific energetic profile for reactions of this compound is not available, the methodology used for related compounds could be applied. For a hypothetical reaction, such as the oxidation of this compound, DFT calculations would provide the Gibbs free energies of all stationary points on the potential energy surface, allowing for the construction of a detailed energetic profile.

Table 2: Hypothetical Energetic Data for a Reaction of a Pyridine Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

This table represents a generic energetic profile for a two-step reaction and is for illustrative purposes only.

Vi. Mechanistic Investigations in 2 Methylpyridin 3 Yl Methanol Chemistry

Detailed Reaction Pathway Delineation

The formation of (2-methylpyridin-3-yl)methanol and its derivatives often proceeds through multi-step reaction sequences. One common synthetic route involves the functionalization of pyridine (B92270) precursors. For instance, reacting 2-methylpyridine (B31789) with formaldehyde (B43269) in an acidic medium can introduce the hydroxymethyl group. An alternative pathway utilizes halogenated precursors, such as 2-chloro-6-methylpyridine, which undergo nucleophilic substitution to yield the desired alcohol.

A significant reaction pathway for the synthesis of related methylpyridines involves the α-methylation of pyridine derivatives. mdpi.com While not directly producing the hydroxymethyl group, this highlights the reactivity of the pyridine ring. The proposed mechanisms for this type of reaction include a heterogeneous pathway involving a surface-bound methylating species that attacks the pyridine ring at the sterically less hindered α-position. researchgate.net Another possibility is the formation of a pyridinium (B92312) species that undergoes a Ladenberg rearrangement to yield α-methylated products. researchgate.net

In the context of its derivatives, the synthesis of spirooxindoles from precursors derived from this compound has been studied. mdpi.com The reaction involves a [3+2] cycloaddition (32CA) which follows a one-step mechanism. mdpi.com Computational studies have shown the formation of a strongly stabilized molecular complex between the reactants, driven by weak intermolecular interactions. mdpi.com

The oxidation of this compound represents another important reaction pathway, leading to the formation of the corresponding aldehyde or carboxylic acid. Conversely, reduction of the hydroxymethyl group can yield (2-Methyl-pyridin-3-yl)-methane. Substitution reactions where the hydroxyl group is replaced by other functional groups are also key pathways in its chemistry.

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts play a pivotal role in directing the synthesis and transformations of this compound, influencing both the speed and the regioselectivity of the reactions.

In the synthesis of methylpyridines, which are structurally related to this compound, heterogeneous catalysts like Raney® nickel have been employed. mdpi.com These catalysts facilitate the methylation of the pyridine ring. mdpi.com The use of a continuous flow setup with a packed catalyst column offers a greener and safer alternative to traditional batch reactions, allowing for catalyst reuse and minimizing handling. researchgate.net Studies on the α-methylation of pyridines have shown that the choice of catalyst is critical. For example, iron-based catalysts have been used to generate methyl radicals, but this approach often lacks regioselective control, leading to a mixture of 2-, 3-, and 4-methylpyridines. mdpi.com Similarly, Ni-Co ferrite (B1171679) catalysts have been used for the vapor-phase alkylation of pyridine with methanol (B129727), but these also tend to produce a mixture of products with low to moderate conversions. mdpi.com

For the synthesis of methanol itself from CO and CO2, heterogeneous Cu/ZnO/Al2O3 catalysts are the industrial standard. mdpi.comisaacpub.org The synergy between copper and zinc oxide is crucial for the catalytic activity. isaacpub.org In the context of CO2 hydrogenation to methanol, different reaction mechanisms have been proposed, including the formate (B1220265) mechanism, the reverse water-gas shift (RWGS) mechanism, and the hydrocarboxyl mechanism. researchgate.net The catalyst influences which pathway is favored. For instance, computational studies on a Cu/CeO2/ZrO2 catalyst suggest that the dissociative adsorption of H2 occurs on the Cu⁰ sites, while CO2 is attracted to oxygen vacancies, favoring the formate route. c2fuel-project.eu

The development of binary catalyst systems, inspired by biological processes, has also shown promise. For example, a combination of a Brønsted acid and a Lewis acid like Zn(OTf)2 can cooperatively activate methanol for methylation reactions. nih.gov This bio-inspired approach leverages the oxygenophilic nature of Zn²⁺ to facilitate the cleavage of the C–O bond in methanol. nih.gov

| Reaction Type | Catalyst | Key Findings | References |

|---|---|---|---|

| α-Methylation of Pyridines | Raney® Nickel | High selectivity for α-methylation in a continuous flow system. | mdpi.comresearchgate.net |

| Alkylation of Pyridine with Methanol (Vapor Phase) | Ni-Co Ferrite | Produces a mixture of 2-, 3-methylpyridines, and 2,6-lutidine with low conversions. | mdpi.com |

| Methanol Synthesis from Syngas | Cu/ZnO/Al2O3 | Industrial standard; synergy between Cu and ZnO is critical for activity. | mdpi.comisaacpub.org |

| CO2 Hydrogenation to Methanol | Cu/CeO2/ZrO2 | Favors the formate pathway via dissociative adsorption of H2 on Cu⁰ and CO2 on oxygen vacancies. | c2fuel-project.eu |

| Methanol Activation for Methylation | Brønsted acid + Zn(OTf)2 | Bio-inspired cooperative catalysis for C–O bond cleavage in methanol. | nih.gov |

Photochemical and Electrochemical Activation Mechanisms

Beyond traditional thermal methods, photochemical and electrochemical activation provide alternative pathways for reactions involving this compound and related structures.

Photochemical Activation: Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis. acs.org This method utilizes photocatalysts, often ruthenium or iridium complexes, that can engage in single-electron-transfer (SET) processes with organic substrates upon photoexcitation. acs.org For instance, the excited state of a photocatalyst like Ru(bpy)₃²⁺ can be either a potent oxidant or a strong reductant, allowing it to react with a wide range of substrates. acs.org This has been applied to reactions such as the addition of alcohols to alkenes. beilstein-journals.org Although direct photochemical studies on this compound are not extensively documented, the principles of photoredox catalysis are applicable to its synthesis and transformations. For example, the generation of radical intermediates under photochemical conditions could enable novel C-C bond formations or functional group interconversions.

Electrochemical Activation: Electrochemical methods offer another avenue for activating molecules. In the synthesis of 1,3,4-oxadiazoles from precursors, electrochemical oxidation has been successfully employed. mdpi.com This method, using cyclic voltammetry and controlled potential electrolysis, facilitates intramolecular cyclization at a platinum electrode. mdpi.com The electrosynthesis of various organic compounds, including natural products and fine chemicals, often involves the formation and cleavage of bonds through radical intermediates or organometallic species. researchgate.net For example, the electrochemical synthesis of 2,5-dicarboxy-2,5-dihydrofurans is proposed to proceed through a specific mechanism that can be validated by synthesizing related compounds electrochemically. researchgate.net While specific electrochemical studies on this compound are limited, the electrochemical cleavage of protecting groups attached to tetrazoles, such as the 1N-(6-methylpyridyl-2-methyl) group, demonstrates the applicability of electrochemistry in modifying pyridine-containing molecules. nih.gov

| Activation Method | Principle | Potential Application to this compound Chemistry | References |

|---|---|---|---|

| Photochemical (Visible Light Photoredox Catalysis) | Generation of reactive radical ions via single-electron transfer from a photoexcited catalyst. | Novel C-C bond formations, functional group interconversions. | acs.orgbeilstein-journals.org |

| Electrochemical | Oxidation or reduction at an electrode to generate reactive intermediates for cyclization or bond cleavage. | Synthesis of heterocyclic derivatives, cleavage of protecting groups. | mdpi.comresearchgate.netnih.gov |

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into reaction rates and are essential for understanding and optimizing reaction mechanisms.

In the context of methylpyridine synthesis, kinetic control is crucial for achieving high selectivity. In the flow synthesis of 2-methylpyridines, a balance is required between catalyst residence time, concentration, and flow rate to ensure complete conversion without over-methylation. researchgate.net At slower flow rates and more dilute conditions, small amounts of dimethylated product were observed, indicating that the reaction kinetics favor further methylation under these conditions. researchgate.net

For the industrially significant methanol synthesis from CO2 and H2, various kinetic models have been developed to describe the reaction rates over different catalysts. c2fuel-project.eu These models can be categorized based on the number of active sites considered. c2fuel-project.eu For a Cu/CeO2/ZrO2 catalyst, a kinetic model that considers the dissociative adsorption of H2 on Cu⁰ sites and the interaction of CO2 with oxygen vacancies has been shown to be effective. c2fuel-project.eu The analysis of reaction kinetics revealed that the indirect pathway, involving the hydrogenation of CO formed via the reverse water-gas shift reaction, is the preferential route to methanol at higher temperatures. c2fuel-project.eu

The rate of a reaction can also be significantly influenced by the solvent. In the Menshutkin reaction, a type of methyl transfer reaction, the calculated barrier heights and, consequently, the reaction rates, are in good agreement with experimental values when solvent effects are considered. nih.gov For the reaction of amines with trimethylsulfonium (B1222738) salts, the activation free energy, a key determinant of the reaction rate, increases with the polarity of the solvent. nih.gov

Influence of Solvent and Reaction Conditions on Reaction Mechanisms

The solvent and other reaction conditions can profoundly impact the reaction mechanism, altering reaction rates and even the products formed.

The choice of solvent is critical in many reactions. Polar solvents can stabilize ionic intermediates and transition states, which can accelerate or decelerate a reaction depending on the specific mechanism. libretexts.org For example, in Sₙ1 reactions, polar, protic solvents can stabilize the carbocation intermediate, thus promoting the reaction. libretexts.org Conversely, in Sₙ2 reactions, these solvents can stabilize the nucleophile, potentially slowing the reaction. libretexts.org In the context of the Menshutkin reaction, polar solvents like water, methanol, and acetonitrile (B52724) show a catalytic effect compared to nonpolar solvents like cyclohexane (B81311). nih.gov For the reaction of amines with trimethylsulfonium salts, the reaction pathway in a nonpolar solvent like cyclohexane is more complex than in a polar aprotic solvent like DMSO, where the energy profile is simplified. nih.gov

In the flow synthesis of 2-methylpyridines, the choice of alcohol as the solvent was found to be crucial. researchgate.net While 1-propanol (B7761284) was effective, methanol was found to be incapable of generating the necessary reactive intermediate on the catalyst surface for α-methylation. researchgate.net This suggests that the solvent is not merely an inert medium but actively participates in the reaction mechanism.

Vii. 2 Methylpyridin 3 Yl Methanol As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The pyridine (B92270) moiety of (2-methylpyridin-3-yl)methanol is a fundamental component of many complex heterocyclic systems. Its derivatives are utilized in multicomponent reactions (MCRs), which are efficient processes for constructing intricate molecular frameworks in a single step. aablocks.com These reactions are highly valued in synthetic chemistry for their atom economy and ability to rapidly generate libraries of compounds for biological screening. aablocks.com